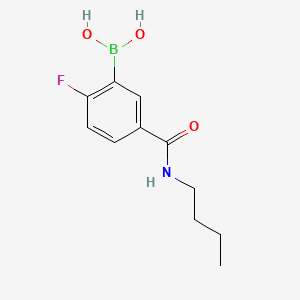

(5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid

Vue d'ensemble

Description

“(5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid” is a boronic acid derivative . Boronic acids are increasingly utilized in diverse areas of research . They are typically used in industrial processing and manufacturing, but are also used as additives in pharmaceutical products, cosmetics, lotions, soaps, mouthwash, toothpaste, astringents, and eyewashes .

Synthesis Analysis

The synthesis of boronic acid derivatives is a topic of ongoing research. One of the most common methods for synthesizing boronic acids is through the Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Molecular Structure Analysis

The molecular formula of “(5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid” is C11H15BFNO3 . The average mass is 239.051 Da and the monoisotopic mass is 239.112900 Da .Chemical Reactions Analysis

Boronic acids, including “(5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid”, are known to participate in various chemical reactions. One of the best-studied reactions is the boronic acid (BA)-mediated cis-diol conjugation . This reaction has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .Applications De Recherche Scientifique

Fluorescence Quenching and Sensing

Boronic acid derivatives have been extensively studied for their fluorescence quenching properties. For example, research on the fluorescence quenching of boronic acid derivatives by aniline in alcohols reveals the complex interactions involving boronic acids, highlighting their potential in fluorescence-based sensing and diagnostics (H. S. Geethanjali et al., 2015). Similar studies exploring the mechanism of fluorescence quenching further support the utility of boronic acids in developing sensitive and selective sensors for biological and chemical analytes (H. S. Geethanjali et al., 2015).

Optical Modulation and Detection

The ability of boronic acid derivatives to modulate optical properties has been utilized in creating lanthanide metal-organic frameworks for selective ratiometric fluorescence detection of fluoride ions. This application underscores the versatility of boronic acids in enhancing the selectivity and sensitivity of optical sensors (Zhong-Rui Yang et al., 2017).

Saccharide Recognition

Phenyl boronic acids grafted onto polyethylene glycol-wrapped single-walled carbon nanotubes demonstrate the potential for saccharide recognition, leveraging the specific interaction between boronic acids and saccharides. This application is crucial for developing non-enzymatic glucose sensors and other biosensors that target saccharide markers (B. Mu et al., 2012).

Boronic Acid–Diol Complexation

The complexation between boronic acids and diols, including biologically relevant molecules like saccharides and peptidoglycans, is fundamental to the design of dynamic covalent materials and responsive hydrogels. This behavior is leveraged in various applications, from sensing to materials science, underscoring the importance of understanding the structure–reactivity relationships governing binding affinity (William L. A. Brooks et al., 2018).

Analytical and Synthetic Applications

Safety And Hazards

“(5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment as required, ensure adequate ventilation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .

Orientations Futures

Boronic acids, including “(5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid”, are being increasingly used in diverse areas of research . They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Future research directions include exploring novel chemistries using boron to fuel emergent sciences .

Propriétés

IUPAC Name |

[5-(butylcarbamoyl)-2-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO3/c1-2-3-6-14-11(15)8-4-5-10(13)9(7-8)12(16)17/h4-5,7,16-17H,2-3,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCRSIAYLGXFOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)NCCCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660246 | |

| Record name | [5-(Butylcarbamoyl)-2-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid | |

CAS RN |

874289-50-6 | |

| Record name | [5-(Butylcarbamoyl)-2-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

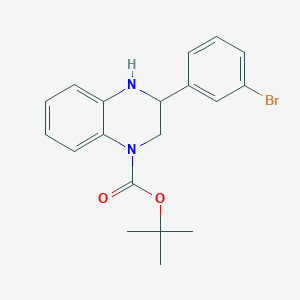

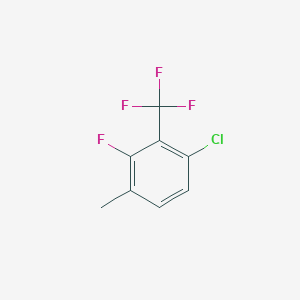

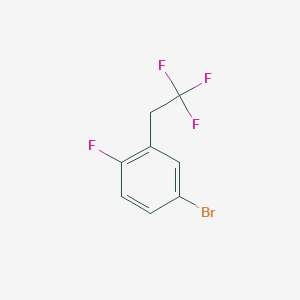

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[4-(benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine](/img/structure/B1521806.png)

![5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1521808.png)

![2-tert-Butyl 6-methyl 1H-azeto[3,2-e]indole-2,6(5H)-dicarboxylate](/img/structure/B1521816.png)